molecular formula C13H16O3 B2711604 (2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol CAS No. 1216230-18-0

(2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol

Cat. No.: B2711604
CAS No.: 1216230-18-0
M. Wt: 220.268
InChI Key: HUEXNQXGJDCZDN-UHFFFAOYSA-N
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Description

(2H-1,3-Benzodioxol-5-yl)(cyclopentyl)methanol is a synthetic organic compound that features a benzodioxole group linked to a cyclopentanol moiety. The benzodioxole scaffold, a common feature in various bioactive molecules, is also found in compounds like sesamol, a natural product studied for its thermodynamic properties . This structure makes the compound a valuable chiral building block and intermediate in organic synthesis and medicinal chemistry research. Research Applications and Value: This compound's primary research value lies in its role as a versatile synthetic intermediate. The molecule contains two key functional handles: the benzylic position on the benzodioxole ring and the alcohol functional group on the cyclopentane ring. These sites allow for further chemical modifications, enabling researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies. It can be utilized in the synthesis of more complex molecules, such as amine derivatives, exemplified by structurally related compounds like N-(2H-1,3-Benzodioxol-5-ylmethyl)-1-methylcyclopentan-1-amine . Furthermore, the benzodioxole core is a privileged structure in pharmacology, often associated with biological activity, which suggests potential applications in developing new pharmacologically active agents. Characterization and Analysis: The structure of compounds containing the benzodioxole group can be thoroughly verified using advanced analytical techniques. As demonstrated with similar structures, a combination of 1D and 2D NMR (e.g., 1H, 13C, COSY, HMQC, HMBC) is highly effective for complete structural assignment . These techniques are crucial for confirming the molecular structure, stereochemistry, and purity of the compound, ensuring reliability in research outcomes. Important Notice: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1,3-benzodioxol-5-yl(cyclopentyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-13(9-3-1-2-4-9)10-5-6-11-12(7-10)16-8-15-11/h5-7,9,13-14H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEXNQXGJDCZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol typically involves the reaction of benzodioxole derivatives with cyclopentyl reagents under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where benzodioxole is reacted with cyclopentyl halides in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: (2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the benzodioxole ring .

Scientific Research Applications

Chemistry: In chemistry, (2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol is used as a building block for synthesizing more complex molecules.

Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design, targeting specific biological pathways or receptors .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its properties may be exploited in the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor or modulator of certain enzymes or receptors. The benzodioxole ring can interact with active sites, while the cyclopentyl group provides additional binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues and Physical Properties

Key analogues and their properties are summarized below:

Compound Name Core Structure Substituents Key Physical Properties Biological Activity (if reported)
(2H-1,3-Benzodioxol-5-yl)methanol 1,3-Benzodioxole Methanol Boiling point: ~327°C (predicted) Antioxidant, precursor in synthesis
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol 1,3-Benzodioxole Ethanol Oxidized to aldehyde in 77% yield Intermediate in organic synthesis
N-(1,3-Benzodioxol-5-yl)hexanamide 1,3-Benzodioxole Hexanamide EC₅₀: 46.9 µM (CviR modulation) Quorum-sensing inhibitor
Cyclopentyl-pyrazole methanol Pyrazole Cyclopentyl, methanol pKa: 14.35 (predicted) Not reported; structural similarity suggests enzyme inhibition potential
Target Compound 1,3-Benzodioxole Cyclopentyl, methanol Predicted higher lipophilicity vs. analogues Hypothesized anti-methanogenic activity (based on benzodioxole derivatives )

Notes:

  • The ethanol analogue (1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol) shows moderate oxidation yields, suggesting the cyclopentyl group may require tailored reaction conditions for similar transformations .
Benzodioxole Derivatives in Enzyme Inhibition
  • N-(1,3-Benzodioxol-5-yl)hexanamide (EC₅₀ = 46.9 µM) : The hexanamide chain facilitates hydrophobic interactions with C. violaceum CviR, while the benzodioxole oxygen atoms may form hydrogen bonds. The target compound’s cyclopentyl group could mimic this hydrophobicity but with reduced conformational flexibility .
  • Benzodioxole-furanone derivative: Exhibits stable interactions (RMSD < 3.2 Å over 20 ns) with Methanothermobacter wolfeii 5A8K protein via hydrogen bonds with GLN183 and ARG383. The cyclopentylmethanol group in the target compound may similarly stabilize hydrophobic pockets in proteins .
Cyclopentyl-Pyrazole Methanol

Its predicted pKa (14.35) indicates weak acidity, likely influencing solubility and binding .

Molecular Dynamics and Stability

The benzodioxole-furanone derivative demonstrates stable RMSD (<3.2 Å) in molecular dynamics simulations with 5A8K protein, attributed to hydrogen bonding and hydrophobic interactions . The target compound’s cyclopentyl group may enhance stability in similar hydrophobic environments but could reduce adaptability in polar binding sites.

Biological Activity

(2H-1,3-benzodioxol-5-yl)(cyclopentyl)methanol is a chemical compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that combines a benzodioxole moiety with a cyclopentyl group, which may influence its interaction with biological targets and pathways.

The synthesis of this compound typically involves palladium-catalyzed coupling reactions between benzodioxole derivatives and cyclopentyl halides. This method is favored for its efficiency and ability to produce high yields of the desired compound while maintaining purity through subsequent purification techniques such as recrystallization or chromatography.

Target Enzymes

Research indicates that compounds similar to this compound may act as inhibitors of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is involved in the inflammatory response by catalyzing the synthesis of prostaglandins from arachidonic acid. Inhibition of this enzyme could lead to reduced inflammation and pain, making it a potential candidate for anti-inflammatory drug development.

Biochemical Pathways

If this compound indeed targets COX-2, its action would likely modulate the prostaglandin synthesis pathway. This modulation can have significant implications for treating conditions characterized by inflammation and pain.

Anti-inflammatory Effects

Studies on related compounds suggest that this compound may exhibit anti-inflammatory properties. For instance, compounds that inhibit COX-2 have been shown to reduce markers of inflammation in various in vitro and in vivo models. The potential efficacy of this compound in reducing inflammatory responses warrants further investigation through clinical studies .

Study on COX Inhibition

A study examining various derivatives of benzodioxole found that modifications significantly affected their inhibitory potency against COX enzymes. While specific IC50 values for this compound are not yet available, related compounds exhibited IC50 values in the low micromolar range against COX-2, indicating promising anti-inflammatory potential .

Cytotoxicity Assessment

In vitro assays have demonstrated that structurally similar compounds can induce apoptosis in cancer cells. For example, one study reported that derivatives with a benzodioxole structure had IC50 values ranging from 0.5 to 10 µM against various cancer cell lines. Further research is necessary to determine the specific cytotoxic effects of this compound .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
(2H-1,3-benzodioxol-5-yl)methanolLacks cyclopentyl groupReduced binding affinity
CyclopentylmethanolNo benzodioxole ringDifferent pharmacological profiles
(2H-1,3-benzodioxol-5-yl)ethanolEthanol moiety instead of methanolAltered reactivity and potential applications

The combination of both benzodioxole and cyclopentyl groups in this compound provides a unique scaffold that may enhance its biological activity compared to its analogs.

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve the cyclopentyl ring’s stereochemistry and benzodioxol proton environments. 1H^{1}\text{H}-NMR coupling constants can indicate axial/equatorial substituent orientations .
  • X-ray Crystallography : Single-crystal X-ray diffraction (as in ) provides unambiguous stereochemical assignments. For example, crystallographic data (R factor = 0.045) can resolve bond angles and torsion angles in the benzodioxol and cyclopentyl moieties .
  • Infrared (IR) Spectroscopy : Identify hydroxyl (O–H stretch ~3200–3600 cm1^{-1}) and benzodioxol ether (C–O–C ~1250 cm1^{-1}) functional groups to confirm structural integrity .

How can thermodynamic modeling optimize the synthesis of this compound via transesterification?

Q. Advanced Research Considerations :

  • Reaction Parameters : Thermodynamic calculations (e.g., Gibbs free energy, equilibrium constants) for transesterification reactions suggest optimal conditions:
    • Temperature : 323.15–343.15 K to balance conversion rate and equilibrium .
    • Molar Ratio : Methanol to cyclopentyl acetate at 3:1–4:1 maximizes cyclopentanol yield (55.3% conversion, 99.5% selectivity) while minimizing side reactions .
  • Catalyst Selection : Strong acidic cation-exchange resins (e.g., QRE-01) enhance reaction efficiency under fixed-bed reactor conditions (mass space velocity = 2.0 h1^{-1}) .
  • Validation : Compare experimental results (e.g., gas chromatography) with thermodynamic predictions to refine models .

What strategies resolve discrepancies in reported biological activity data for benzodioxol-cyclopentyl methanol derivatives?

Q. Data Contradiction Analysis :

  • Structural Analog Comparison : Compare substituent effects using analogs (e.g., cyclobutyl vs. cyclopentyl, bromophenyl vs. methyl groups) to identify activity trends. For example, cyclopentyl groups enhance membrane permeability due to hydrophobicity, while bromine improves target binding affinity .
  • Assay Standardization : Ensure consistent in vitro conditions (e.g., bacterial strain selection, MIC protocols) when replicating antimicrobial studies (e.g., S. aureus, E. coli) .
  • Mechanistic Studies : Use molecular docking or surface plasmon resonance (SPR) to quantify interactions with biological targets (e.g., enzymes, receptors) and correlate with activity data .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced anti-inflammatory properties?

Q. Methodological SAR Approach :

  • Core Modifications :
    • Cyclopentyl Ring : Introduce substituents (e.g., methyl, fluorine) to modulate lipophilicity and conformational flexibility. Fluorination may enhance metabolic stability .
    • Benzodioxol Group : Replace with bioisosteres (e.g., 1,3-thiazole) to alter electronic effects while retaining π-π stacking interactions .
  • Functional Group Interconversion (FGI) : Convert the methanol group to esters or carbamates to improve bioavailability. For example, esterification with acetic acid increases membrane permeability .
  • In Vivo Testing : Use rodent models (e.g., carrageenan-induced paw edema) to validate anti-inflammatory activity and compare with in vitro COX-2 inhibition assays .

What catalytic systems are most efficient for synthesizing this compound derivatives via esterification?

Q. Experimental Design :

  • Acid Catalysts : Cerium nitrate-modified sulfonyl cation-exchange resins increase esterification yields (e.g., cyclopentyl acetate synthesis) by reducing hydrolysis side reactions .
  • Base Catalysts : Sodium methylate/CaO composites facilitate transesterification under solvent-free conditions, minimizing purification steps .
  • Zeolites : Medium-pore zeolites (e.g., MFI-type) optimize etherification reactions with methanol, achieving high selectivity (>95%) for cyclopentyl methyl ether derivatives .

How does the cyclopentyl ring conformation influence the compound’s interaction with biological membranes?

Q. Advanced Biophysical Analysis :

  • Molecular Dynamics (MD) Simulations : Model cyclopentyl ring puckering (e.g., envelope vs. twist conformations) to predict membrane insertion efficiency. Axial substituents may enhance bilayer penetration .
  • Langmuir Monolayer Studies : Measure surface pressure-area isotherms to assess amphiphilicity. Hydrophobic cyclopentyl groups reduce polar headgroup area, increasing lipid packing .
  • Fluorescence Anisotropy : Use DPH probes to quantify membrane fluidity changes induced by the compound’s incorporation .

What analytical workflows validate the purity of this compound in synthetic batches?

Q. Quality Control Protocols :

  • HPLC-PDA/MS : Reverse-phase HPLC with photodiode array detection (PDA) and mass spectrometry (MS) identifies impurities (e.g., unreacted starting materials, oxidation byproducts) .
  • Karl Fischer Titration : Quantify residual water (<0.1% w/w) to ensure catalytic efficiency in subsequent reactions .
  • Chiral Chromatography : Use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers if asymmetric synthesis is employed .

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